molecular formula C20H16N2O5 B6395637 5-(4-Cbz-Aminopheny)-6-hydroxynicotinic acid CAS No. 1261969-13-4

5-(4-Cbz-Aminopheny)-6-hydroxynicotinic acid

Cat. No.: B6395637
CAS No.: 1261969-13-4
M. Wt: 364.4 g/mol
InChI Key: FDFICOLUFVXGHT-UHFFFAOYSA-N
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Description

5-(4-Cbz-Aminopheny)-6-hydroxynicotinic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound features a nicotinic acid core substituted with a 4-Cbz-aminophenyl group and a hydroxyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cbz-Aminopheny)-6-hydroxynicotinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The starting material, 4-Cbz-aminobenzene, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Coupling Reaction: The amine is then coupled with a nicotinic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Cbz-Aminopheny)-6-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Coupling Reactions: The amine group can participate in coupling reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under acidic conditions.

    Reduction: Catalysts like Pd/C (palladium on carbon) in the presence of hydrogen gas.

    Substitution: Halogenating agents like NBS (N-bromosuccinimide) or nitrating agents like HNO3 (nitric acid).

    Coupling: EDCI or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while coupling reactions can produce various amide derivatives.

Scientific Research Applications

5-(4-Cbz-Aminopheny)-6-hydroxynicotinic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 5-(4-Cbz-Aminopheny)-6-hydroxynicotinic acid depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity and thus modulating biochemical pathways.

    Receptor Binding: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Cbz-Aminopheny)-2-hydroxypyrimidine
  • 3-(4-Cbz-Aminopheny)-4-fluorobenzoic acid

Uniqueness

5-(4-Cbz-Aminopheny)-6-hydroxynicotinic acid is unique due to its specific substitution pattern on the nicotinic acid core, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

6-oxo-5-[4-(phenylmethoxycarbonylamino)phenyl]-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c23-18-17(10-15(11-21-18)19(24)25)14-6-8-16(9-7-14)22-20(26)27-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,21,23)(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFICOLUFVXGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=CNC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301122084
Record name 3-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo-5-[4-[[(phenylmethoxy)carbonyl]amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-13-4
Record name 3-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo-5-[4-[[(phenylmethoxy)carbonyl]amino]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261969-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo-5-[4-[[(phenylmethoxy)carbonyl]amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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